molecular formula C9H17NO4S B14645773 2-(Azepan-1-yl)-2-oxoethyl methyl sulfite CAS No. 55551-18-3

2-(Azepan-1-yl)-2-oxoethyl methyl sulfite

Katalognummer: B14645773
CAS-Nummer: 55551-18-3
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: YNDCKIGHCYJOJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azepan-1-yl)-2-oxoethyl methyl sulfite is a chemical compound with a unique structure that includes an azepane ring, an oxoethyl group, and a methyl sulfite group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-2-oxoethyl methyl sulfite typically involves the reaction of azepane with oxoethyl methyl sulfite under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods may also include additional purification steps to remove any impurities and achieve the desired level of purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azepan-1-yl)-2-oxoethyl methyl sulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(Azepan-1-yl)-2-oxoethyl methyl sulfite has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Azepan-1-yl)-2-oxoethyl methyl sulfite involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(Azepan-1-yl)-2-oxoethyl methyl sulfite include:

    Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer.

    Bazedoxifene: A selective estrogen receptor modulator with a similar azepane ring structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that other similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

55551-18-3

Molekularformel

C9H17NO4S

Molekulargewicht

235.30 g/mol

IUPAC-Name

[2-(azepan-1-yl)-2-oxoethyl] methyl sulfite

InChI

InChI=1S/C9H17NO4S/c1-13-15(12)14-8-9(11)10-6-4-2-3-5-7-10/h2-8H2,1H3

InChI-Schlüssel

YNDCKIGHCYJOJP-UHFFFAOYSA-N

Kanonische SMILES

COS(=O)OCC(=O)N1CCCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.